N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide: is a synthetic organic compound that belongs to the class of thioacetamides It is characterized by the presence of a methoxyphenyl group, a piperidinylpyrimidinyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the thioacetamide moiety: This can be achieved by reacting 4-methoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-2-chloroacetamide.
Introduction of the piperidinylpyrimidinyl group: The N-(4-methoxyphenyl)-2-chloroacetamide is then reacted with 6-piperidin-1-ylpyrimidine-4-thiol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo oxidation reactions, particularly at the thioacetamide moiety, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles in preclinical studies.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Applied in the formulation of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-N’-piperidin-4-ylurea
- Piperidine, 1-(4-methoxyphenyl)-
Comparison:
- N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is unique due to the presence of the thioacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
- The piperidinylpyrimidinyl group enhances its potential for interactions with biological targets, making it a promising candidate for drug development.
- Compared to N-(4-methoxyphenyl)-N’-piperidin-4-ylurea, the thioacetamide derivative may exhibit different pharmacokinetic properties and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-24-15-7-5-14(6-8-15)21-17(23)12-25-18-11-16(19-13-20-18)22-9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQLWEIYGJBSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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